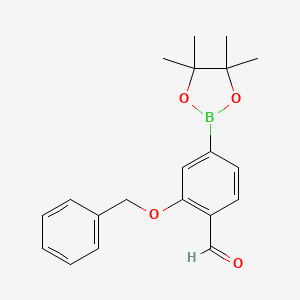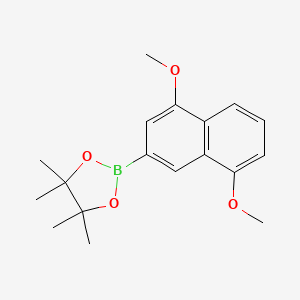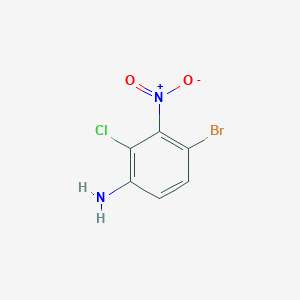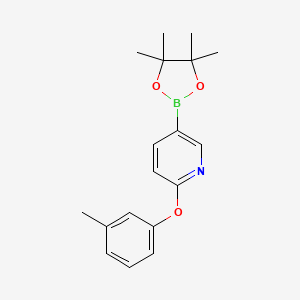![molecular formula C13H10BNO3S B8248070 (4-(6-Hydroxybenzo[d]thiazol-2-yl)phenyl)boronic acid](/img/structure/B8248070.png)
(4-(6-Hydroxybenzo[d]thiazol-2-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-Hydroxybenzo[d]thiazol-2-yl)phenyl)boronic acid: is a boronic acid derivative that features a benzothiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(6-Hydroxybenzo[d]thiazol-2-yl)phenyl)boronic acid typically involves the Suzuki coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: These include optimizing reaction conditions for yield and purity, using continuous flow reactors to enhance efficiency, and employing robust purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole moiety allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: (4-(6-Hydroxybenzo[d]thiazol-2-yl)phenyl)boronic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new materials and catalysts.
Biology and Medicine: Its boronic acid moiety can interact with biological molecules, making it a candidate for enzyme inhibitors or other therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced conductivity or stability .
Mecanismo De Acción
The mechanism of action of (4-(6-Hydroxybenzo[d]thiazol-2-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid moiety can interact with the active site of enzymes, blocking their activity. The benzothiazole ring can also participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity to molecular targets .
Comparación Con Compuestos Similares
Phenylboronic acid: A simpler boronic acid derivative without the benzothiazole moiety.
(4-(6-Methoxybenzo[d]thiazol-2-yl)phenyl)boronic acid: A similar compound with a methoxy group instead of a hydroxy group.
Uniqueness: (4-(6-Hydroxybenzo[d]thiazol-2-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid and benzothiazole moieties. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in both research and industrial applications .
Propiedades
IUPAC Name |
[4-(6-hydroxy-1,3-benzothiazol-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BNO3S/c16-10-5-6-11-12(7-10)19-13(15-11)8-1-3-9(4-2-8)14(17)18/h1-7,16-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIQMKXSAMTWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-3-Azadibenzo[g,ij]naphtho[2,1,8-cde]azulene](/img/structure/B8248004.png)




![8-Chloro-5,7-dimethylimidazo[1,2-C]pyrimidine](/img/structure/B8248043.png)







